1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Description
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing three carbon atoms and two nitrogen atoms in adjacent positions. This compound, in particular, is noted for its incorporation of a trifluoromethyl group, which can significantly affect its chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves cyclocondensation reactions, starting from appropriate precursors like trifluoroacetic acid derivatives and hydrazides. These reactions yield various carbohydrazide derivatives, including those with a trifluoromethyl group attached to the pyrazole ring (Bonacorso et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds can be determined through spectroscopic techniques and single-crystal X-ray diffraction. They typically exhibit interesting conformational features due to the presence of the trifluoromethyl group. The molecular structure is often confirmed by comparing experimental data with theoretical calculations, such as DFT (Density Functional Theory) (Karrouchi et al., 2020).
Chemical Reactions and Properties
Compounds like 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide participate in various chemical reactions, including nucleophilic substitutions due to the active hydrogen atoms in the carbohydrazide moiety. Their reactivity can also be influenced by the electron-withdrawing trifluoromethyl group, which can make the adjacent carbon more electrophilic.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are significantly influenced by the molecular structure. The presence of the trifluoromethyl group tends to increase the compound's hydrophobicity, affecting its solubility in different solvents.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, are heavily influenced by the functional groups present in the molecule. The trifluoromethyl group is highly electronegative, which affects the electron density distribution within the molecule and can lead to unique reactivity patterns compared to other pyrazole derivatives.
Scientific Research Applications
I also found a study on the design, synthesis, and molecular docking of some derivatives of 1,2,4-oxadiazole . These derivatives have shown potential as anti-inflammatory agents . The study involved the synthesis of a series of 3,5-substituted-1,2,4-oxadiazole derivatives, and some of the compounds exhibited profound activity when compared to the standard drug . The molecular docking and SAR studies were carried out to gain more insights about the promising activity profile of the synthesized molecules .
I also found a study on the design, synthesis, and molecular docking of some derivatives of 1,2,4-oxadiazole . These derivatives have shown potential as anti-inflammatory agents . The study involved the synthesis of a series of 3,5-substituted-1,2,4-oxadiazole derivatives, and some of the compounds exhibited profound activity when compared to the standard drug . The molecular docking and SAR studies were carried out to gain more insights about the promising activity profile of the synthesized molecules .
properties
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)9-8(10(19)17-15)6-16-18(9)7-4-2-1-3-5-7/h1-6H,15H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPIIZJILLCOBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380086 | |
Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822006 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |
CAS RN |
175137-32-3 | |
Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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